1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride
Overview
Description
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound has gained attention due to its psychoactive properties and presence in the recreational drug market .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Reductive Amination: The 3-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product is a substituted phenyl derivative
Scientific Research Applications
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on monoamine transporters, particularly the dopamine transporter.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the production of certain pharmaceuticals and as a research chemical
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride involves interactions with monoamine transporters, particularly the dopamine transporter. This interaction leads to increased levels of dopamine in the synaptic cleft, resulting in stimulant effects. The compound’s psychoactive properties are attributed to its ability to inhibit the reuptake of dopamine, thereby enhancing dopaminergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A metabolite of the antidepressant drug trazodone, known for its psychoactive effects.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other psychoactive substances.
3-Chloromethcathinone: Another synthetic cathinone with similar stimulant properties
Uniqueness
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific interaction with the dopamine transporter, leading to pronounced stimulant effects. Its structural features, such as the presence of a chlorine atom on the phenyl ring, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZCFTGBUZFEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509039 | |
Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-46-1 | |
Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-chlorophenyl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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